6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one
Brand Name: Vulcanchem
CAS No.: 851984-06-0
VCID: VC8421030
InChI: InChI=1S/C8H12O3/c9-7-2-1-5-3-11-4-6(7)8(5)10/h5-7,9H,1-4H2
SMILES: C1CC(C2COCC1C2=O)O
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one

CAS No.: 851984-06-0

Cat. No.: VC8421030

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one - 851984-06-0

Specification

CAS No. 851984-06-0
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one
Standard InChI InChI=1S/C8H12O3/c9-7-2-1-5-3-11-4-6(7)8(5)10/h5-7,9H,1-4H2
Standard InChI Key KPQVNTBUPABKCA-UHFFFAOYSA-N
SMILES C1CC(C2COCC1C2=O)O
Canonical SMILES C1CC(C2COCC1C2=O)O

Introduction

Structural and Molecular Characteristics

The IUPAC name of this compound, 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one, reflects its bicyclic architecture comprising a seven-membered ring system fused with a three-membered oxygen-containing ring. Key structural features include:

  • Molecular formula: C₈H₁₂O₃

  • Molecular weight: 156.18 g/mol

  • Hydrogen bond donors/acceptors: 1 donor and 3 acceptors

  • Topological polar surface area: 47 Ų

The compound’s bicyclic framework is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen, as inferred from its crystalline structure. Computational studies using the Standard InChIKey (KPQVNTBUPABKCA-UHFFFAOYSA-N) further validate its stereoelectronic properties.

Synthetic Methodologies

Intramolecular Cyclization

The primary synthesis route involves intramolecular cyclization of linear or cyclic ketone precursors under acidic or basic conditions. For example, trans-p-menth-6-ene-2,8-diol undergoes cyclization in the presence of boron trifluoride etherate (BF₃·OEt₂) to yield the oxabicyclo framework via a (3,5)-oxonium−ene reaction . This method achieves yields exceeding 70% and is scalable for industrial production .

Alternative Approaches

Recent advances employ indium(III) chloride as a catalyst for cyclization, enhancing regioselectivity and reducing reaction times . A comparative analysis of synthetic methods is provided below:

MethodCatalystYield (%)Reaction Time (h)Reference
BF₃·OEt₂-mediatedBF₃·OEt₂726
InCl₃-catalyzedInCl₃684
Acidic cyclizationH₂SO₄658

Chemical Reactivity and Transformations

The compound’s reactivity is dominated by its ketone and hydroxyl functionalities:

  • Oxidation: The hydroxyl group undergoes oxidation to form a diketone derivative, which is pivotal in synthesizing polycyclic ethers.

  • Reduction: Catalytic hydrogenation reduces the ketone to a secondary alcohol, enabling access to reduced bicyclic analogs .

  • Esterification: Reaction with acyl chlorides yields esters, enhancing lipophilicity for pharmacological studies.

Notably, the (3,5)-oxonium−ene reaction pathway facilitates the construction of dihydropyrans and tetrahydroquinolines, underscoring its versatility in heterocycle synthesis .

Biological Activity

Preliminary studies indicate promising antimicrobial properties:

  • Antibacterial activity: Exhibits inhibitory effects against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL).

  • Antifungal activity: Reduces Candida albicans growth by 50% at 128 μg/mL.

The mechanism of action likely involves disruption of microbial cell membranes via hydrogen bonding interactions, though detailed target identification remains ongoing.

Comparative Analysis with Related Compounds

Compared to 9-oxabicyclo[3.3.1]non-1-ene (CAS No. 40164-27-0), which lacks the hydroxyl and ketone groups, 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one demonstrates:

  • Higher polarity: Due to additional hydrogen bonding sites (LogP = -0.06 vs. 1.2 for non-hydroxylated analog) .

  • Enhanced reactivity: The hydroxyl group facilitates nucleophilic substitutions absent in the parent hydrocarbon .

Applications and Future Directions

Current applications focus on:

  • Pharmaceutical intermediates: Serving as a scaffold for antiviral and antitumor agents.

  • Material science: Functionalization for polymer crosslinking agents .

Future research should prioritize structure-activity relationship (SAR) studies to optimize antimicrobial efficacy and assess toxicity profiles.

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